molecular formula C12H18O2 B14838539 4-(Tert-butoxy)-3-ethylphenol

4-(Tert-butoxy)-3-ethylphenol

Cat. No.: B14838539
M. Wt: 194.27 g/mol
InChI Key: DQSWYBDZNRTVQJ-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-3-ethylphenol is an organic compound characterized by the presence of a tert-butoxy group and an ethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-3-ethylphenol typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid or a quaternary ammonium salt. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or xylene . The process is homogeneous and easy to control, with the product being easily separable and purifiable.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process involves the use of readily available raw materials and solvents, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-3-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different phenolic derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, reduced phenolic compounds, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Tert-butoxy)-3-ethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-3-ethylphenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that can interact with various biological molecules. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butoxystyrene
  • tert-Butoxybenzene
  • 4-tert-Butoxyphenol

Comparison

Compared to similar compounds, 4-(Tert-butoxy)-3-ethylphenol is unique due to the presence of both a tert-butoxy group and an ethyl group on the phenol ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-ethyl-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C12H18O2/c1-5-9-8-10(13)6-7-11(9)14-12(2,3)4/h6-8,13H,5H2,1-4H3

InChI Key

DQSWYBDZNRTVQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)OC(C)(C)C

Origin of Product

United States

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